molecular formula C9H8BrN3 B15059661 1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole

1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole

Cat. No.: B15059661
M. Wt: 238.08 g/mol
InChI Key: QYTSZONEDGXPSX-UHFFFAOYSA-N
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Description

1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole is a versatile benzotriazole-based chemical building block designed for research and development applications. This compound features a benzotriazole core, a class of heterocycles known for high chemical stability, significant dipole moment (4.8–5.6 Debye), and hydrogen bonding capacity, making them excellent surrogates for amide bonds in medicinal chemistry . The molecule is functionalized with an allyl group, which can serve as a handle for further chemical transformations, and a bromo substituent, which acts as a reactive site for cross-coupling reactions, facilitating its use in constructing more complex molecular architectures . This scaffold is of significant value in drug discovery and materials science. The 1,2,3-triazole motif is inert to hydrolysis and redox conditions, which enhances its utility in designing compounds intended for biological evaluation . Researchers utilize such substituted benzotriazoles as key intermediates in the synthesis of potential therapeutic agents, including antimicrobials and anticancer compounds . The structural features of this specific derivative make it a promising precursor for developing kinase inhibitors and other biologically active molecules. Applications: Pharmaceutical Research, Antimicrobial Studies, Chemical Biology, Organic Synthesis, Material Science. Notice: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-1-prop-2-enylbenzotriazole

InChI

InChI=1S/C9H8BrN3/c1-2-5-13-9-4-3-7(10)6-8(9)11-12-13/h2-4,6H,1,5H2

InChI Key

QYTSZONEDGXPSX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Allyl 5 Bromo 1h Benzo D 1 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For 1-Allyl-5-bromo-1H-benzo[d] nih.govuobasrah.edu.iqmdpi.comtriazole, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 1-Allyl-5-bromo-1H-benzo[d] nih.govuobasrah.edu.iqmdpi.comtriazole is expected to exhibit distinct signals corresponding to the protons of the benzotriazole (B28993) ring and the allyl substituent. The aromatic region will display signals for the three protons on the benzene (B151609) ring, influenced by the bromine atom and the triazole system. The allyl group will show a characteristic pattern of signals in the aliphatic region.

The proton H-4 is anticipated to appear as a doublet, being coupled to H-6. The H-6 proton, in turn, would likely be a doublet of doublets due to coupling with both H-4 and H-7. The H-7 proton is expected to be a doublet, coupled to H-6.

The allyl group protons will present a more complex pattern. The methylene (B1212753) protons (H-1') attached to the nitrogen atom will appear as a doublet. The methine proton (H-2') will be a multiplet due to coupling with both the methylene (H-1') and the terminal vinyl protons (H-3'). The two terminal vinyl protons (H-3') are diastereotopic and will likely appear as two separate signals, a doublet of doublets for the cis proton and a doublet of doublets for the trans proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.10dJ ≈ 1.5 Hz
H-6~7.50ddJ ≈ 8.5, 1.5 Hz
H-7~7.85dJ ≈ 8.5 Hz
H-1' (CH₂)~5.10dJ ≈ 6.0 Hz
H-2' (CH)~6.05m-
H-3' (cis, =CH₂)~5.30ddJ ≈ 10.5, 1.0 Hz
H-3' (trans, =CH₂)~5.40ddJ ≈ 17.0, 1.0 Hz

¹³C NMR Spectral Analysis: Carbon Environments

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The spectrum is expected to show nine distinct signals, corresponding to the six carbons of the benzotriazole ring and the three carbons of the allyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen and bromine atoms. The carbon atom attached to the bromine (C-5) is expected to be shielded compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-4~120.0
C-5~115.0
C-6~128.0
C-7~112.0
C-7a~145.0
C-3a~133.0
C-1' (CH₂)~50.0
C-2' (CH)~132.0
C-3' (=CH₂)~118.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To confirm the assignments made from the one-dimensional spectra and to establish the connectivity between protons and carbons, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between H-4 and H-6, and between H-6 and H-7 in the aromatic system. For the allyl group, correlations would be observed between H-1' and H-2', and between H-2' and the H-3' protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-4 and C-4, H-6 and C-6, H-7 and C-7, H-1' and C-1', H-2' and C-2', and H-3' and C-3'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons. For instance, the protons of the allyl group (H-1') would show a correlation to the C-7a of the benzotriazole ring, confirming the point of attachment. Correlations from the aromatic protons to the quaternary carbons (C-3a, C-5, and C-7a) would also be observed, solidifying the structural assignment.

Infrared (IR) Spectroscopy: Vibrational Mode Assignments

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrations of the Benzotriazole Ring

The benzotriazole ring system exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The N=N stretching vibration of the triazole ring is expected to produce a weak to medium absorption band around 1590-1625 cm⁻¹. Ring breathing and other skeletal vibrations will contribute to the fingerprint region (below 1500 cm⁻¹).

Allyl Group and Carbon-Halogen Bond Vibrations

The allyl group has several distinct vibrational modes. The =C-H stretching of the vinyl group is expected just above 3000 cm⁻¹. The C=C stretching of the double bond will give a characteristic absorption around 1640 cm⁻¹. The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are typically strong and appear in the 910-1000 cm⁻¹ region.

The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

Table 3: Predicted IR Absorption Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3050-3100Medium
Allyl =C-H Stretch3020-3080Medium
Allyl -CH₂- Stretch2850-2960Medium
C=C Stretch (Allyl)~1640Medium
Aromatic C=C Stretch1450-1600Medium-Strong
N=N Stretch1590-1625Weak-Medium
Allyl =CH₂ Wag~920 and ~990Strong
C-Br Stretch500-600Strong

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, 1-Allyl-5-bromo-1H-benzo[d] nih.govmsu.eduuobabylon.edu.iqtriazole, is not publicly available.

Therefore, it is not possible to provide the requested article with scientifically accurate and specific details for the following sections:

X-ray Crystallography: Solid-State Structural Analysis

Intermolecular Interactions and Crystal Packing Motifs

While general information exists for related compounds such as 1H-benzotriazole and other derivatives, presenting that data would not adhere to the strict requirement of focusing solely on 1-Allyl-5-bromo-1H-benzo[d] nih.govmsu.eduuobabylon.edu.iqtriazole. Constructing an article without the specific, experimentally determined data for this exact molecule would lead to inaccuracies.

Reactivity and Reaction Mechanisms of 1 Allyl 5 Bromo 1h Benzo D 1 Triazole

Reactivity at the Benzo[d]rsc.orgtriazole Core

The benzotriazole (B28993) ring system is a unique heterocyclic scaffold. The benzene (B151609) portion can undergo substitution reactions typical of aromatic compounds, while the fused triazole ring significantly influences the electron density and reactivity of the entire core. The presence of a bromine atom at the 5-position provides a key site for substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the benzotriazole system presents a complex case. The fused triazole moiety acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. This deactivation is a consequence of the nitrogen atoms' electronegativity. Furthermore, the bromine atom at the 5-position is also a deactivating group (due to its inductive effect) but is an ortho, para-director.

Considering the directing effects, the N1-allyl group is an activating group, while the bromo substituent and the triazole ring are deactivating. Electrophilic attack is expected to occur at positions C4, C6, or C7. The precise outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions on 1-allyl-5-bromo-1H-benzotriazole would depend on the specific reagents and reaction conditions, with substitution patterns being a result of the interplay between these activating and deactivating effects. For instance, direct nitration of five-membered heterocycles often requires strong conditions, such as a mixture of nitric acid and trifluoroacetic anhydride, and can lead to a mixture of products. researchgate.netsemanticscholar.org Given the deactivated nature of the ring, forcing conditions would likely be necessary to achieve substitution.

The 5-bromo substituent on the benzotriazole ring is a prime site for Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). youtube.com The fused 1,2,3-triazole ring acts as a potent electron-withdrawing group, lowering the electron density of the benzene ring and stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

This activation makes the C5 carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. fishersci.se The reaction typically proceeds under basic conditions in polar solvents like DMSO, DMF, or ethanol. fishersci.seacsgcipr.org This methodology provides a direct route to functionalize the 5-position of the benzotriazole core, enabling the introduction of diverse chemical moieties. The efficiency of these reactions on similar nitro-activated heterocycles, such as 5-nitroisoxazoles, demonstrates the utility of this approach for creating polysubstituted heterocyclic systems. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Conditions

Nucleophile TypeTypical ReagentsCommon SolventsGeneral Conditions
Amines (R-NH₂)Primary/Secondary Amines, K₂CO₃ or Et₃N (base)Ethanol, DMSO, NMPReflux, 8-24h fishersci.se
Alkoxides (R-O⁻)Alcohols (R-OH) with NaH or other strong basesTHF, DMFRoom temperature to 100°C, 8-24h fishersci.se
Thiolates (R-S⁻)Thiols (R-SH) with a base like Na₂CO₃DMF, Acetonitrile (B52724)Elevated temperatures

The carbon-bromine bond at the 5-position is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerant of many functional groups. For structurally similar compounds like 5-bromoindazoles, catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a base like potassium carbonate in a solvent such as dimethoxyethane have proven effective. nih.govresearchgate.net These conditions facilitate the synthesis of 5-aryl or 5-heteroaryl benzotriazoles.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) species in the presence of an amine base. nih.gov This method has been successfully applied to various bromo-substituted heterocycles, such as 5-bromo-2-(methylthio)benzoxazole researchgate.net, to produce alkynyl-substituted derivatives. Copper-free Sonogashira protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org The reaction requires a palladium catalyst and a base, with typical catalysts including palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org While the N-allyl group of the title compound could potentially participate, the primary application in this context would be the reaction of the C5-Br bond with a separate alkene coupling partner, such as an acrylate (B77674) or styrene, to introduce a vinyl group at the 5-position. The reaction has been demonstrated for a wide range of N-heteroaryl halides. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ReactionCoupling PartnerTypical CatalystTypical BaseCommon Solvent(s)
SuzukiAr-B(OH)₂Pd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃DME, Toluene, Dioxane/H₂O nih.govuzh.ch
SonogashiraR-C≡C-HPd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, DMF wikipedia.org
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile wikipedia.org

Reactivity of the N-Allyl Moiety

The N-allyl group (CH₂-CH=CH₂) provides a reactive alkene functionality that is electronically distinct from the aromatic core. This double bond can participate in a variety of addition and pericyclic reactions.

The allyl group can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org In this reaction, the alkene (dienophile) reacts with a conjugated diene to form a six-membered ring. The reactivity of the allyl group as a dienophile is typically enhanced by electron-withdrawing groups attached to it. While the benzotriazole ring is electron-withdrawing, its effect is somewhat insulated by the methylene (B1212753) (CH₂) spacer.

For a successful Diels-Alder reaction, the N-allyl benzotriazole would be reacted with an electron-rich diene. organic-chemistry.org A notable example of a related transformation involves the intramolecular Diels–Alder reaction of N-allyl-2-aminophenols, where the aromatic ring itself is first oxidized to form the diene component in situ, which then reacts with the appended allyl group. acs.org However, for a standard intermolecular reaction, an external diene partner would be required.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). The terminal double bond of the N-allyl group is an excellent substrate for these transformations.

Cross-Metathesis (CM): In cross-metathesis, the N-allyl group reacts with another olefin to exchange substituents, leading to a new, functionalized alkene. organic-chemistry.org This allows for the elongation of the allyl chain or the introduction of various functional groups. While N-heterocycles can sometimes coordinate to and deactivate the ruthenium catalyst, successful cross-metathesis reactions involving N-allylamines have been reported. beilstein-journals.orgresearchgate.net

Ring-Closing Metathesis (RCM): If a second olefin is present elsewhere in the molecule, ring-closing metathesis can be employed to form a new cyclic structure. drughunter.com To apply RCM to 1-allyl-5-bromo-1H-benzotriazole, the molecule would first need to be derivatized, for example, by attaching another olefin-containing chain at the 5-position via a cross-coupling reaction. Subsequent RCM would then yield a novel macrocyclic or heterocyclic system containing the benzotriazole core. This strategy is widely used in drug discovery to create conformationally constrained macrocycles. drughunter.comnih.gov

Table 3: Common Catalysts for Olefin Metathesis

Catalyst NameGenerationCommon Applications
Grubbs' Catalyst, 1st GenerationFirstRCM, CM, ROMP (Ring-Opening Metathesis Polymerization)
Grubbs' Catalyst, 2nd GenerationSecondMore active, better functional group tolerance for RCM and CM
Hoveyda-Grubbs' CatalystSecondEnhanced stability, often used for RCM and CM raineslab.com

Epoxidation and Dihydroxylation Reactions

The reactivity of the allyl group in 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole towards epoxidation and dihydroxylation is influenced by the electronic properties of the benzotriazole ring. The benzotriazole moiety, particularly the N-3 atom, can compete with the double bond of the allyl group for oxidation.

Research on analogous compounds, such as 1-vinyl-1H-benzotriazoles, has shown that oxidation with reagents like dimethyldioxirane (B1199080) (DMD) primarily occurs at the C=C double bond to yield the corresponding epoxides. semanticscholar.org However, it has been noted that the reactivity is dependent on the electronic structure of the molecule. For 1-allylbenzotriazole, oxidation to the 3-N-oxide is a competing reaction. semanticscholar.org This suggests that for 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole, a mixture of products could be expected upon treatment with oxidizing agents, including the epoxide at the allyl double bond and the N-oxide of the benzotriazole ring. The bromo substituent at the 5-position is expected to influence the electron density of the benzotriazole ring system, which in turn could affect the relative rates of these two oxidation pathways.

Dihydroxylation of the allyl group can be achieved using reagents such as osmium tetroxide or potassium permanganate. This reaction would proceed via a concerted [3+2] cycloaddition mechanism to form a cyclic intermediate, which is then hydrolyzed to yield the corresponding diol. The stereochemistry of the resulting diol would be influenced by the steric hindrance imposed by the benzotriazole ring.

Table 1: Potential Products of Epoxidation and Dihydroxylation of 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole

ReactionReagentPotential Product(s)
Epoxidationm-CPBA, DMD1-(5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)-2,3-epoxypropane, 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole 3-oxide
DihydroxylationOsO₄/NMO, cold KMnO₄3-(5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)propane-1,2-diol

Reactivity at the Benzotriazole Nitrogen Atoms

Coordination Chemistry and Ligand Properties

Benzotriazole and its derivatives are well-established as versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. nih.govnih.gov The nitrogen atoms of the triazole ring can act as donor atoms, allowing these molecules to function as monodentate or bidentate ligands. In the case of 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole, the N-2 and N-3 atoms are available for coordination. It is anticipated that this compound would act as a bidentate ligand, forming chelate complexes with transition metals. researchgate.net

The coordination of 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole to a metal center can lead to the formation of various coordination compounds, including discrete mononuclear or polynuclear complexes, as well as coordination polymers. researchgate.netsemanticscholar.org The presence of the allyl and bromo substituents can influence the electronic and steric properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. These complexes may find applications in catalysis, for example, in cross-coupling reactions where benzotriazole-based ligands have shown significant efficacy. nih.govacs.org

N-Substituent Rearrangements

While N-substituent rearrangements in 1-substituted benzotriazoles are not extensively documented under typical conditions, the stability of the N-allyl group in 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole is a key aspect of its reactivity. The N1-substitution is generally stable; however, certain reaction conditions or the presence of specific reagents could potentially induce rearrangement or cleavage of the allyl group. For instance, strong acids or bases at elevated temperatures might lead to isomerization or other transformations.

It is also important to consider the existence of tautomeric forms in benzotriazole derivatives. nih.gov While the 1-allyl substitution prevents tautomerism involving the proton, the electronic structure and reactivity are still influenced by the delocalization within the heterocyclic system.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation using Spectroscopic and Kinetic Methods

The elucidation of reaction pathways for transformations involving 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole would rely heavily on spectroscopic and kinetic methods. For instance, in oxidation reactions, techniques such as UV-Vis spectroscopy could be employed to monitor the disappearance of the starting material and the formation of products in real-time. This would allow for the determination of reaction rates and the influence of various parameters such as pH and oxidant concentration. nih.govnih.gov

Kinetic studies on the oxidation of the parent benzotriazole have revealed second-order rate constants and a significant pH dependence, indicating the involvement of different species (protonated, neutral, or deprotonated) in the reaction mechanism. nih.govnih.gov Similar studies on 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole would provide valuable insights into the reaction kinetics and the factors controlling the chemoselectivity between the oxidation of the allyl group and the benzotriazole ring.

Table 2: Kinetic Data for the Reaction of Benzotriazole with Ozone

pHApparent Rate Constant (M⁻¹s⁻¹)Reference
320.1 ± 0.4 nih.gov
102143 ± 23 nih.gov

This data is for the parent benzotriazole and serves as an example of the type of kinetic information that would be relevant for mechanistic studies of its derivatives.

Identification of Intermediates and Transition States

The identification of reactive intermediates is crucial for understanding the detailed mechanism of a chemical reaction. In the context of 1-Allyl-5-bromo-1H-benzo[d] nih.govnih.govnih.govtriazole, techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in identifying intermediates formed during its transformations. For example, in oxidation reactions, hydroxylated or ring-opened products could be identified as intermediates. nih.gov

Computational chemistry, including density functional theory (DFT) calculations, can be a powerful tool for predicting the structures of transition states and intermediates, as well as for calculating their relative energies. This theoretical approach, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism at the molecular level. For instance, theoretical calculations have been used to investigate the degradation mechanisms of benzotriazoles initiated by hydroxyl radicals, identifying addition reactions as the main pathways and pinpointing the most likely sites of attack. nih.gov

Computational and Theoretical Studies of 1 Allyl 5 Bromo 1h Benzo D 1 Triazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. researchgate.netnih.govnih.gov For 1-Allyl-5-bromo-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the lowest energy conformation. researchgate.netnih.gov This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure is identified. The resulting optimized geometry provides crucial information about the planarity of the benzotriazole (B28993) ring system and the orientation of the allyl and bromo substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic properties and reactivity. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comntu.edu.iq For 1-Allyl-5-bromo-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, analysis of the HOMO and LUMO would reveal the distribution of electron density. It is anticipated that the HOMO would be localized on the electron-rich benzotriazole ring, while the LUMO's location would be influenced by the substituents. researchgate.netnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: This table is illustrative and not based on specific experimental data for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov An MEP analysis of 1-Allyl-5-bromo-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole would identify the electronegative nitrogen atoms of the triazole ring as regions of negative potential and the hydrogen atoms as areas of positive potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data for structural confirmation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms within the molecule.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is characterized by vibrational frequencies corresponding to the stretching and bending of its chemical bonds. Computational frequency calculations can predict these vibrational modes, aiding in the interpretation of experimental IR spectra. researchgate.netresearchgate.netrsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.netmdpi.comresearchgate.net This analysis provides insight into the electronic structure and can help to understand the molecule's photophysical properties. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data

Technique Predicted Parameter Value
¹³C NMR Chemical Shift (C-Br) ~115 ppm
IR Vibrational Frequency (C=N stretch) ~1600 cm⁻¹
UV-Vis Maximum Absorption (λ_max) ~280 nm

Note: This table is illustrative and not based on specific experimental data for this compound.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry is instrumental in exploring potential reaction pathways and understanding the energetics of chemical transformations.

For any proposed reaction involving 1-Allyl-5-bromo-1H-benzo[d] researchgate.netresearchgate.netresearchgate.nettriazole, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. beilstein-journals.org This type of analysis can provide valuable insights into the feasibility and mechanism of potential synthetic routes or degradation pathways.

Table 3: List of Compounds Mentioned

Compound Name

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting reactants to products through a transition state on the potential energy surface. This analysis is crucial for understanding the mechanism of a chemical reaction step-by-step.

For a molecule like 1-Allyl-5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole, IRC analysis could be employed to study various reactions, such as its synthesis, degradation pathways, or its interactions with biological targets. For instance, in the context of its synthesis, which might involve the allylation of 5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole, IRC would be used to confirm that a calculated transition state indeed connects the starting materials to the desired N-allylated product.

The process involves first locating the transition state structure for a specific reaction. Following this, the IRC calculation proceeds forward and backward from the transition state, tracing the path of steepest descent. The resulting energy profile provides a clear picture of the energy changes throughout the reaction, confirming the connectivity between the transition state and the local minima of the reactants and products. This method provides certainty that a located transition state is the correct one for the reaction under investigation.

Table 1: Illustrative IRC Analysis Data for a Hypothetical Reaction of 1-Allyl-5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole

Reaction CoordinateEnergy (kcal/mol)Geometric Parameter (e.g., Bond Length in Å)
-5.02.52.10
-2.510.81.85
0.0 (Transition State)25.01.50
2.58.71.25
5.0-1.21.10

This table is illustrative and does not represent real experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and the influence of the environment, such as a solvent, on the molecule's behavior. nih.gov

For 1-Allyl-5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole, MD simulations would be particularly useful for exploring the conformational flexibility of the allyl group. The rotation around the single bonds connecting the allyl group to the benzotriazole ring can lead to various conformers, each with different energies and potential reactivities. MD simulations can map the conformational landscape and identify the most stable or populated conformations in a given environment.

Furthermore, these simulations can explicitly model the effect of a solvent. By surrounding the molecule with solvent molecules (e.g., water, ethanol), MD can simulate how the solvent influences the conformational preferences and the accessibility of different parts of the molecule. This is crucial for understanding its behavior in a realistic chemical or biological setting. The stability of the ligand-receptor complex can be assessed through parameters like the root-mean-square deviation (RMSD). researchgate.net

Table 2: Illustrative Data from a Molecular Dynamics Simulation of 1-Allyl-5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole in Water

Simulation Time (ns)RMSD (Å) of the Benzotriazole CoreSolvent Accessible Surface Area (Ų) of the Allyl Group
00.075.3
101.282.1
201.578.9
301.385.4
401.680.2
501.483.5

This table is illustrative and does not represent real experimental data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These models are instrumental in medicinal chemistry and materials science for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics. researchgate.net

For 1-Allyl-5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole and its derivatives, a QSAR study could be conducted to predict their potential biological activity, such as antimicrobial or anticancer effects, which are common for benzotriazole derivatives. ijpsjournal.comgsconlinepress.com This would involve synthesizing a library of related compounds with variations in the substituents on the benzotriazole ring or the allyl group. The biological activity of these compounds would be experimentally measured, and then a statistical model would be built to correlate this activity with various molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. mdpi.com Once a statistically robust QSAR model is developed, it can be used to predict the activity of yet-to-be-synthesized derivatives of 1-Allyl-5-bromo-1H-benzo[d] ijpsjournal.comgrowingscience.comcurrentopinion.betriazole, thereby prioritizing the most promising candidates for synthesis and testing.

Table 3: Illustrative Descriptors and Their Hypothetical Contribution to a QSAR Model for Antifungal Activity

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted pIC50
Derivative 1254.123.22.55.8
Derivative 2268.153.52.86.2
Derivative 3282.173.83.16.5
Derivative 4296.204.13.46.8
Derivative 5310.234.43.77.1

This table is illustrative and does not represent real experimental data.

Applications of 1 Allyl 5 Bromo 1h Benzo D 1 Triazole in Advanced Organic Synthesis

Potential Role as a Precursor for Diverse Heterocyclic Scaffolds

The structure of 1-Allyl-5-bromo-1H-benzo[d] nih.govepa.govnih.govtriazole offers multiple avenues for the construction of complex heterocyclic systems.

Hypothetical Synthesis of Fused Ring Systems

The presence of the allyl group is particularly significant for the synthesis of fused ring systems. Intramolecular cyclization reactions are a powerful tool in organic synthesis for building molecular complexity. For instance, intramolecular Heck reactions could potentially be employed. In such a scenario, the palladium catalyst would insert into the carbon-bromine bond, and the resulting organopalladium species could then undergo an intramolecular reaction with the allyl group's double bond to form a new ring fused to the benzotriazole (B28993) core.

Another plausible, yet undocumented, transformation is an intramolecular [3+2] cycloaddition. Under thermal or photochemical conditions, the allyl group could potentially react with the triazole ring, although such a reaction would be highly dependent on the specific reaction conditions and the electronic properties of the benzotriazole system.

Postulated Derivatization to Complex Chemical Building Blocks

The bromo-substituent on the benzene (B151609) ring is a key handle for a variety of cross-coupling reactions, which could transform the molecule into more complex building blocks. Standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings could be envisioned to introduce new carbon-carbon bonds at the 5-position.

Coupling Reaction Potential Reactant Potential Product Structure
Suzuki CouplingArylboronic acid1-Allyl-5-aryl-1H-benzo[d] nih.govepa.govnih.govtriazole
Stille CouplingOrganostannane1-Allyl-5-organo-1H-benzo[d] nih.govepa.govnih.govtriazole
Sonogashira CouplingTerminal alkyne1-Allyl-5-alkynyl-1H-benzo[d] nih.govepa.govnih.govtriazole
Buchwald-Hartwig AminationAmine1-Allyl-5-amino-1H-benzo[d] nih.govepa.govnih.govtriazole

These derivatizations would yield a library of substituted benzotriazoles, each with the potential for further synthetic manipulations.

Theoretical Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. While no MCRs specifically involving 1-Allyl-5-bromo-1H-benzo[d] nih.govepa.govnih.govtriazole have been reported, its functional groups suggest its potential as a substrate. For example, the allyl group could participate in transition-metal-catalyzed MCRs. Furthermore, derivatives obtained from cross-coupling reactions at the bromo-position could be designed to participate in well-established MCRs, such as the Ugi or Passerini reactions, by incorporating appropriate functional groups like carboxylic acids or isocyanides.

Speculative Applications in Catalyst Development (e.g., as a Ligand Component)

Nitrogen-containing heterocycles, including benzotriazoles, are known to act as ligands for transition metals. The nitrogen atoms of the triazole ring in 1-Allyl-5-bromo-1H-benzo[d] nih.govepa.govnih.govtriazole could coordinate to a metal center. The allyl group could also be involved in metal coordination or be modified to introduce other coordinating groups. The bromo-substituent allows for further functionalization to create more complex ligand architectures. For instance, phosphine (B1218219) groups, which are excellent ligands for many catalytic metals, could be introduced via a cross-coupling reaction. Such tailored ligands could find applications in various catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations.

Prospective Functional Material Precursors

The allyl group of 1-Allyl-5-bromo-1H-benzo[d] nih.govepa.govnih.govtriazole makes it a potential monomer for polymerization. Radical polymerization of the allyl group could lead to the formation of polymers with pendant bromo-benzotriazole units. These polymers could have interesting material properties, and the bromo-substituent would offer a site for post-polymerization modification, allowing for the tuning of the polymer's properties.

Furthermore, the benzotriazole moiety is a known structural element in supramolecular chemistry, capable of forming hydrogen bonds and participating in π-π stacking interactions. This suggests that 1-Allyl-5-bromo-1H-benzo[d] nih.govepa.govnih.govtriazole and its derivatives could serve as building blocks for the construction of supramolecular assemblies with defined architectures and functions.

Future Research Directions and Challenges in 1 Allyl 5 Bromo 1h Benzo D 1 Triazole Chemistry

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For 1-Allyl-5-bromo-1H-benzo[d] researchgate.netgsconlinepress.comresearchgate.nettriazole, future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and efficient strategies.

Key research avenues include:

C-H Activation/Functionalization: Direct C-H functionalization of a pre-formed 1-allyl-1H-benzotriazole or bromination of the benzotriazole (B28993) core at a late stage could provide a more atom-economical route, avoiding the need for pre-functionalized starting materials.

One-Pot, Multi-Component Reactions (MCRs): Designing an MCR that combines a substituted o-phenylenediamine, an azide (B81097) source, and an allylating agent in a single pot would significantly streamline the synthesis. Such approaches, including "click" chemistry strategies, are highly sought after for their efficiency and ability to generate molecular diversity. nih.govrsc.orgresearchgate.net

Greener Synthetic Conditions: Exploring synthesis in environmentally benign solvents like water or under solvent-free conditions represents a significant challenge and a valuable goal. nih.gov The development of catalyst-free methods for N-alkylation could further enhance the sustainability of the synthesis. gsconlinepress.comacs.org

Synthetic Strategy Potential Advantages Associated Challenges
Late-Stage C-H Bromination High atom economy, reduced step count.Achieving high regioselectivity on the benzene (B151609) ring.
Multi-Component Reaction Rapid assembly of complexity, operational simplicity.Optimization of reaction conditions for multiple components.
Aqueous Medium Synthesis Reduced environmental impact, improved safety.Poor solubility of organic substrates.

Unexplored Reactivity Patterns and Transformations

The unique combination of functional groups in 1-Allyl-5-bromo-1H-benzo[d] researchgate.netgsconlinepress.comresearchgate.nettriazole offers a rich playground for exploring novel reactivity. Future research should systematically investigate the transformations possible at each reactive site.

The Bromo Substituent: The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Future work should explore Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide array of carbon and heteroatom substituents at the 5-position. nih.gov This would enable the creation of a library of derivatives with diverse electronic and steric properties.

The Allyl Group: The allyl group's double bond is ripe for a variety of transformations. Research into its participation in olefin metathesis, dihydroxylation, epoxidation, and Heck reactions could yield novel and complex molecular architectures.

The Benzotriazole Ring: The benzotriazole moiety is well-established as an excellent leaving group and a versatile synthetic auxiliary in organic synthesis. researchgate.netmdpi.com Future studies could explore the use of the 1-allyl-5-bromo-benzotriazole group as a removable activating group for transformations at an attached substrate.

Reactive Site Potential Transformation Example Reaction Type Potential Outcome
5-Bromo PositionC-C Bond FormationSuzuki-Miyaura CouplingIntroduction of aryl or vinyl groups.
5-Bromo PositionC-N Bond FormationBuchwald-Hartwig AminationSynthesis of arylamine derivatives.
N-Allyl GroupOlefin FunctionalizationAsymmetric DihydroxylationCreation of chiral diols.
N-Allyl GroupC-C Bond FormationOlefin MetathesisRing-closing or cross-metathesis products.

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For 1-Allyl-5-bromo-1H-benzo[d] researchgate.netgsconlinepress.comresearchgate.nettriazole, advanced computational modeling can offer profound insights and guide experimental design.

Future research directions should involve:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and reaction pathways for novel synthetic routes or unexplored transformations. This can help rationalize observed regioselectivity and stereoselectivity. researchgate.net

Prediction of Properties: Calculating key physicochemical and spectroscopic properties (NMR, IR spectra) to aid in the characterization of new derivatives. researchgate.net

Molecular Docking Studies: If derivatives are designed as potential bioactive agents, molecular docking can predict their binding modes and affinities with biological targets like enzymes or receptors, guiding the design of more potent compounds. nih.gov

Integration into Flow Chemistry and Automation Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The integration of 1-Allyl-5-bromo-1H-benzo[d] researchgate.netgsconlinepress.comresearchgate.nettriazole chemistry into automated flow platforms is a key area for future development.

Challenges and opportunities include:

Developing Continuous Synthesis: Designing a multi-step flow process for the synthesis of the target molecule, potentially involving packed-bed reactors with immobilized catalysts or reagents.

Automated Derivatization: Using flow platforms to perform high-throughput screening of cross-coupling reactions or other transformations on the 1-Allyl-5-bromo-1H-benzo[d] researchgate.netgsconlinepress.comresearchgate.nettriazole scaffold. This would accelerate the discovery of new derivatives with desired properties.

Handling Hazardous Intermediates: Flow chemistry is particularly well-suited for reactions involving hazardous intermediates (e.g., those generated from azides), as small volumes are handled at any given time, minimizing risk.

Design of Next-Generation Benzotriazole-Based Synthetic Tools

The benzotriazole moiety is a privileged structure in the development of synthetic reagents and auxiliaries. researchgate.netmdpi.com 1-Allyl-5-bromo-1H-benzo[d] researchgate.netgsconlinepress.comresearchgate.nettriazole can serve as a platform for designing a new generation of such tools.

Future research could focus on:

Novel Activating Groups: Functionalizing the allyl or bromo positions could lead to the development of novel benzotriazole-based reagents for peptide synthesis, acylation, or guanylation, where the electronic properties are tuned for optimal reactivity and selectivity.

Scaffolds for Combinatorial Chemistry: The molecule can serve as a versatile scaffold. The sequential and orthogonal functionalization of the bromo and allyl groups would allow for the rapid generation of compound libraries for drug discovery and materials science applications. gsconlinepress.comresearchgate.netnih.gov

Precursors to Complex Heterocycles: Investigating intramolecular reactions involving both the allyl and bromo-substituted ring system could provide access to novel fused polycyclic heterocyclic systems that are otherwise difficult to synthesize.

Q & A

What are the most reliable synthetic routes for 1-Allyl-5-bromo-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or microwave-assisted alkylation. A common approach involves reacting 5-bromo-1H-benzo[d][1,2,3]triazole with allyl bromide in the presence of a base (e.g., NaOH) under reflux in polar aprotic solvents like DMF or DMSO. Microwave irradiation has been shown to reduce reaction time (from 18 hours to 30 minutes) while improving yields (65–85%) by enhancing regioselectivity . Purification often employs column chromatography or recrystallization from ethanol-water mixtures. Key variables include solvent polarity, temperature, and stoichiometric ratios of reactants, which directly impact byproduct formation (e.g., dialkylated derivatives) .

How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level is widely used to model the compound’s molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These analyses reveal electrophilic/nucleophilic sites, such as the bromine atom (electrophilic center) and triazole nitrogen (nucleophilic center), guiding derivatization strategies. Solvatochromic studies combined with TD-DFT can predict UV-Vis absorption maxima (e.g., λmax ≈ 379 nm in chloroform), correlating with experimental spectral data .

What analytical techniques are critical for characterizing tautomeric forms and structural isomers of this compound?

Basic Research Question
1H, 13C, and 15N NMR spectroscopy are essential for resolving tautomeric equilibria (e.g., 1H vs. 2H tautomers of the triazole ring). 2D NMR (COSY, NOESY) helps assign coupling patterns and spatial proximity of allyl protons to the triazole core. IR spectroscopy identifies functional groups (e.g., C-Br stretch at 550–600 cm⁻¹), while X-ray crystallography provides definitive proof of solid-state structure . For isomers, HPLC with chiral columns or GC-MS can separate and quantify regioisomers .

How does the allyl group influence the compound’s biological activity compared to other alkyl substituents?

Advanced Research Question
The allyl moiety enhances lipophilicity (logP ≈ 2.8) and metabolic stability compared to methyl or ethyl groups. Docking studies suggest that the allyl group’s π-electrons interact with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets), improving binding affinity. In contrast, bulkier substituents may sterically hinder interactions. Comparative assays using 1-alkyl-5-bromo derivatives (alkyl = methyl, ethyl, propyl) show that the allyl-substituted compound exhibits 2–3× higher antifungal activity (MIC = 8 µg/mL vs. Candida albicans) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., solvent/DMSO concentration, cell line viability). To address this:

  • Standardize solvent concentration (<1% DMSO) to avoid cytotoxicity artifacts.
  • Use orthogonal assays (e.g., enzymatic inhibition + whole-cell testing) to confirm target specificity.
  • Perform pharmacokinetic profiling (e.g., plasma protein binding, microsomal stability) to differentiate intrinsic activity from bioavailability effects .

What unexplored applications exist for this compound in materials science or catalysis?

Advanced Research Question
The bromine atom allows functionalization via Suzuki-Miyaura cross-coupling to generate conjugated polymers for OLEDs. Preliminary DFT studies suggest its potential as a ligand in palladium-catalyzed C–H activation reactions, with computed binding energies (−35 kcal/mol) comparable to established triazole-based ligands . Additionally, its electron-deficient triazole core could serve as a building block for covalent organic frameworks (COFs) with tunable porosity .

How can researchers optimize reaction conditions to minimize hazardous byproducts during synthesis?

Basic Research Question
Replace traditional solvents (DMSO, DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact. Employ flow chemistry to control exothermic reactions and avoid intermediates like diazonium salts, which pose explosion risks. Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion, minimizing residual brominated byproducts .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Scaling microwave-assisted reactions requires specialized reactors with uniform energy distribution. Batch-to-batch consistency is challenging due to the sensitivity of allylation reactions to trace moisture. Solutions include:

  • Using molecular sieves to maintain anhydrous conditions.
  • Implementing continuous-flow systems with in-line purification (e.g., scavenger resins).
  • Optimizing crystallization conditions (e.g., anti-solvent addition rate) to ensure polymorphic purity .

How does the compound’s stability under varying pH and temperature conditions affect its storage and handling?

Basic Research Question
The compound is stable in neutral pH (6–8) but undergoes hydrolysis in acidic (pH < 4) or basic (pH > 10) conditions, cleaving the allyl group. Store at −20°C in amber vials under nitrogen to prevent photodegradation and oxidation. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature handling during synthesis .

What computational and experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question
Molecular dynamics simulations (100 ns trajectories) model binding interactions with target enzymes (e.g., α-glucosidase), identifying key hydrogen bonds (e.g., triazole N3 with Asp214) and hydrophobic contacts. Validate predictions via site-directed mutagenesis (e.g., D214A mutant) and isothermal titration calorimetry (ITC) to measure binding affinity (Kd ≈ 12 µM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.